
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) at the 2-position, a trifluoromethyl group (-CF3) at the 6-position, and an acetic acid group (-CH2COOH) at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the addition of the acetic acid group. One common method is the nitration of 6-(trifluoromethyl)pyridine, followed by the carboxylation of the resulting nitro compound. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-6-(trifluoromethyl)pyridine-4-acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
作用机制
The mechanism of action of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The acetic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing the compound’s overall activity .
相似化合物的比较
2-Nitro-4-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Nitro-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of the nitro, trifluoromethyl, and acetic acid groups on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H5F3N2O4 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
2-[2-nitro-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)5-1-4(3-7(14)15)2-6(12-5)13(16)17/h1-2H,3H2,(H,14,15) |
InChI 键 |
PJZHZRCVGWRITB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


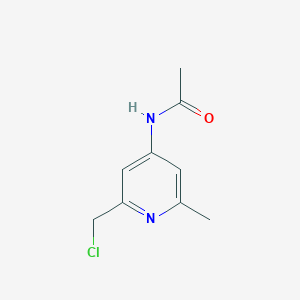

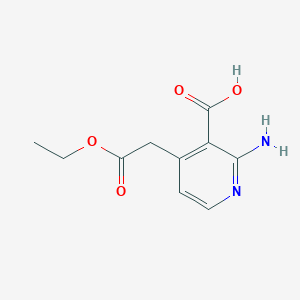
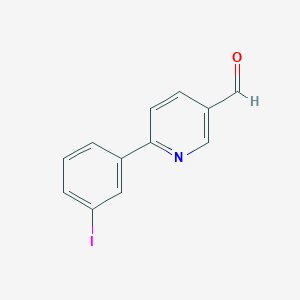
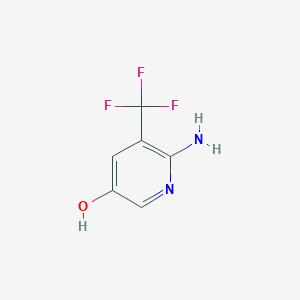


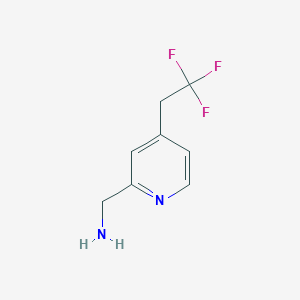
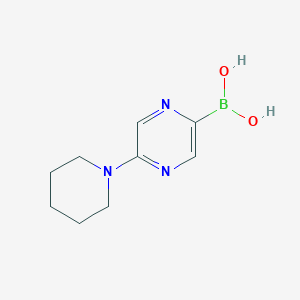
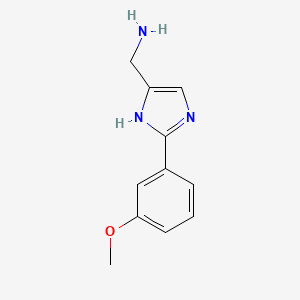
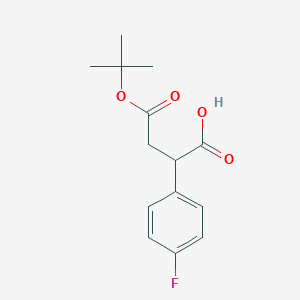
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
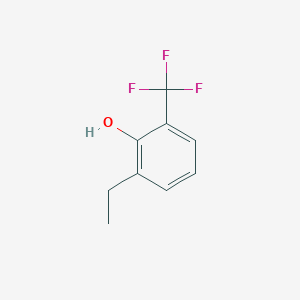
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)
